1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one
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Overview
Description
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a pyridazinone core, a piperazine ring, and a benzylamino group. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine derivatives.
Attachment of the Benzylamino Group: The benzylamino group is attached via reductive amination, where benzylamine reacts with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 3-(2H)-pyridazinone and its analogs share a similar core structure and exhibit diverse pharmacological activities.
Piperazine Derivatives: Compounds such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are structurally related and used in similar applications.
Uniqueness
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H23N5O |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23N5O/c1-2-18(24)23-12-10-22(11-13-23)17-9-8-16(20-21-17)19-14-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3,(H,19,20) |
InChI Key |
FELKXQSBKCMBQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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